2,6-DIMETHYL-N~4~-[3-(METHYLSULFANYL)PHENYL]-4-MORPHOLINECARBOXAMIDE
Overview
Description
2,6-DIMETHYL-N~4~-[3-(METHYLSULFANYL)PHENYL]-4-MORPHOLINECARBOXAMIDE is a complex organic compound that features a morpholine ring, a phenyl group with a methylsulfanyl substituent, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-DIMETHYL-N~4~-[3-(METHYLSULFANYL)PHENYL]-4-MORPHOLINECARBOXAMIDE typically involves multi-step organic reactionsThe reaction conditions often involve the use of solvents like ethanol and catalysts such as sodium ethylate .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure high yield and purity. The process may also involve purification steps such as crystallization and chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2,6-DIMETHYL-N~4~-[3-(METHYLSULFANYL)PHENYL]-4-MORPHOLINECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxamide group can be reduced to form amines.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are typical reducing agents.
Substitution: Electrophilic reagents such as bromine or nitric acid can be used under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Brominated or nitrated phenyl derivatives.
Scientific Research Applications
2,6-DIMETHYL-N~4~-[3-(METHYLSULFANYL)PHENYL]-4-MORPHOLINECARBOXAMIDE has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings
Mechanism of Action
The mechanism of action of 2,6-DIMETHYL-N~4~-[3-(METHYLSULFANYL)PHENYL]-4-MORPHOLINECARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation .
Comparison with Similar Compounds
Similar Compounds
- 2,4-DIMETHYL-PHENYL)- (4-METHYLSULFANYL-PHENYL)-METHANONE
- 4-Hydroxy-2-quinolones
- 6-Substituted Uracil Derivatives .
Uniqueness
2,6-DIMETHYL-N~4~-[3-(METHYLSULFANYL)PHENYL]-4-MORPHOLINECARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its morpholine ring and methylsulfanyl phenyl group make it particularly interesting for medicinal chemistry applications .
Properties
IUPAC Name |
2,6-dimethyl-N-(3-methylsulfanylphenyl)morpholine-4-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2S/c1-10-8-16(9-11(2)18-10)14(17)15-12-5-4-6-13(7-12)19-3/h4-7,10-11H,8-9H2,1-3H3,(H,15,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZLNVVHVTPGKHQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)NC2=CC(=CC=C2)SC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.39 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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